
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide, also known as Clomethiazole, is a chemical compound that has been extensively studied for its pharmacological properties. It is a sulfonamide derivative that has been used as a sedative and anti-convulsant drug. Clomethiazole has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has been extensively studied for its pharmacological properties, particularly in the field of neuroscience. It has been found to have a wide range of applications, including its use as a sedative, anti-convulsant, and neuroprotective agent. 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has been shown to have a positive effect on the central nervous system, including its ability to reduce neuronal damage and improve cognitive function. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee enhances the activity of GABA, resulting in an increase in the inhibitory tone of the brain. This leads to a reduction in neuronal activity, which in turn produces the sedative and anti-convulsant effects of the drug.
Biochemical and Physiological Effects:
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has been found to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. This results in the sedative and anti-convulsant effects of the drug. 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has also been found to have a neuroprotective effect, reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It has a wide range of applications in neuroscience research, particularly in the study of neurodegenerative diseases. However, there are also some limitations to the use of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a stable level of the drug in the brain. It can also have side effects, particularly at higher doses, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee. One area of interest is the development of new analogs of the compound that have improved pharmacological properties, such as longer half-lives and reduced side effects. Another area of interest is the use of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee in combination with other drugs, such as NMDA receptor antagonists, to produce synergistic effects in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the mechanisms of action of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee, particularly its effects on specific subtypes of the GABA-A receptor.
Synthesemethoden
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-chloroaniline in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXDFHZOPDSZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
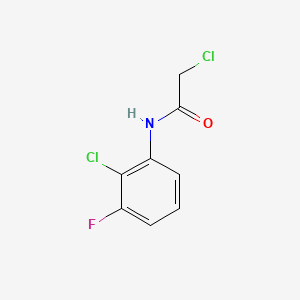
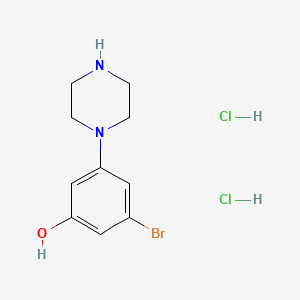
![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)
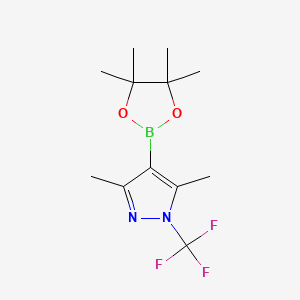
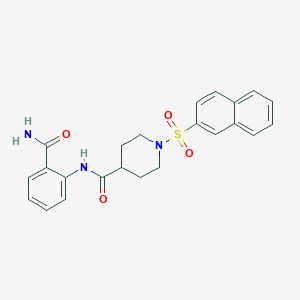
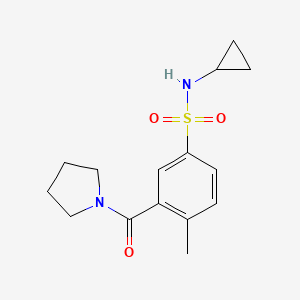
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)